1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one is a compound that features a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the bromomethyl and trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation of the chloropropanone moiety can produce carboxylic acids .
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Pharmaceuticals: Its unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s trifluoromethyl group imparts unique properties to materials, making it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes or proteins .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1-(2-(Trifluoromethyl)phenyl)-3-chloropropan-1-one: Lacks the bromomethyl group, affecting its ability to participate in nucleophilic substitution reactions.
Uniqueness
The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H9BrClF3O |
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Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-6-7-2-1-3-8(11(14,15)16)10(7)9(17)4-5-13/h1-3H,4-6H2 |
InChI Key |
AJVQNGHJKLJMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(=O)CCCl)CBr |
Origin of Product |
United States |
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